molecular formula C39H50N8O14 B608809 Mal-amido-PEG2-Val-Cit-PAB-PNP CAS No. 2112738-13-1

Mal-amido-PEG2-Val-Cit-PAB-PNP

Cat. No.: B608809
CAS No.: 2112738-13-1
M. Wt: 854.9 g/mol
InChI Key: PAGAOQLHMRBQFV-QGRQJHSQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-amido-PEG2-Val-Cit-PAB-PNP is a cleavable antibody-drug conjugate (ADC) linker that incorporates a maleimide group for stable linkage to antibodies, a Val-Cit dipeptide that serves as a substrate for the lysosomal protease Cathepsin B, and a para -aminobenzyloxycarbonyl (PAB) self-immolative spacer coupled to a para -nitrophenyl* (PNP) carbonate ester for efficient payload release . This linker is engineered for targeted drug delivery, ensuring payload release specifically within target cells. The mechanism involves the ADC being internalized into the lysosome of a cell, where Cathepsin B cleaves the Val-Cit peptide bond . This cleavage triggers the PAB spacer to self-immolate, subsequently releasing the active cytotoxic payload . The inclusion of a hydrophilic PEG2 spacer unit enhances the solubility of the overall conjugate and can help reduce aggregation . With a molecular formula of C₃₉H₅₀N₈O₁₄ and a molecular weight of approximately 854.9 g/mol, this compound is supplied as a white to off-white solid powder with a typical purity of ≥98% . It is critical to note that this product is for Research Use Only and is not intended for diagnostic or therapeutic human use .

Properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50N8O14/c1-25(2)35(45-32(49)16-20-58-22-23-59-21-18-41-31(48)15-19-46-33(50)13-14-34(46)51)37(53)44-30(4-3-17-42-38(40)54)36(52)43-27-7-5-26(6-8-27)24-60-39(55)61-29-11-9-28(10-12-29)47(56)57/h5-14,25,30,35H,3-4,15-24H2,1-2H3,(H,41,48)(H,43,52)(H,44,53)(H,45,49)(H3,40,42,54)/t30-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGAOQLHMRBQFV-QGRQJHSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50N8O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

854.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2112738-13-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2112738-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Maleimide Activation and PEG2 Spacer Incorporation

The maleimide (Mal) group serves as the thiol-reactive moiety, enabling conjugation to cysteine residues on antibodies. Its synthesis begins with functionalizing the maleimide group with a PEG2 spacer to enhance hydrophilicity and reduce steric hindrance. The PEG2 unit is typically introduced via nucleophilic substitution, where a primary amine on the maleimide reacts with a bromide-terminated PEG2 derivative under anhydrous conditions.

Dipeptide (Val-Cit) Coupling

The Val-Cit dipeptide motif is synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods. Fmoc-protected valine and citrulline are sequentially coupled using coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF). The citrulline residue is critical for cathepsin B-mediated cleavage in lysosomal environments.

p-Aminobenzyl Alcohol (PAB) and p-Nitrophenyl (PNP) Conjugation

The PAB group is attached to the dipeptide via amide bond formation, followed by activation of the hydroxyl group with p-nitrophenyl chloroformate to introduce the PNP leaving group. This step ensures efficient conjugation to payloads (e.g., cytotoxic agents) through carbamate or carbonate linkages.

Purification and Characterization Techniques

Chromatographic Purification

Crude product purification employs reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile-water gradients. Analytical HPLC confirms purity (>95%), while mass spectrometry (MS) verifies molecular weight (854.86 g/mol).

Structural Validation

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) characterizes functional groups, confirming the presence of maleimide (δ 6.7 ppm, protons on the maleimide ring) and PEG2 (δ 3.5–3.7 ppm, ethylene oxide protons). Fourier-transform infrared spectroscopy (FTIR) identifies amide bonds (1650–1700 cm⁻¹) and PEG ether linkages (1100 cm⁻¹).

Industrial-Scale Production Considerations

Process Optimization

Large-scale synthesis utilizes automated peptide synthesizers and continuous flow reactors to enhance yield and reproducibility. Critical parameters include:

  • Temperature control : Reactions conducted at 25°C to prevent maleimide hydrolysis.

  • Solvent selection : Anhydrous DMF for peptide coupling, followed by dichloromethane (DCM) for PNP activation.

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number2112738-13-1
Molecular FormulaC₃₉H₅₀N₈O₁₄
Molecular Weight854.86 g/mol
SolubilityDMSO, PEG300, aqueous buffers
Storage Conditions-20°C (dry powder)

Table 2: Industrial Production Workflow

StepReagents/ConditionsYield (%)
Maleimide-PEG2 synthesisMaleimide, PEG2-Br, DIPEA/DMF85
Val-Cit couplingFmoc-Val, Fmoc-Cit, HBTU/DMF78
PAB-PNP conjugationPNP-Cl, DCM, 0°C92
Final purificationRP-HPLC (ACN/H₂O)95

Challenges and Mitigation Strategies

Maleimide Hydrolysis

The maleimide group is prone to hydrolysis in aqueous environments. To mitigate this, reactions are conducted under nitrogen atmospheres, and lyophilization is performed immediately post-synthesis.

PEG2 Spacer Aggregation

PEG2’s hydrophilicity can lead to aggregation during synthesis. Co-solvents like tert-butanol improve solubility, while sonication ensures homogeneity .

Chemical Reactions Analysis

Thiol-Maleimide Conjugation

The maleimide group undergoes Michael addition with thiols (e.g., cysteine residues on antibodies) under physiological conditions (pH 6.5–7.5, 25°C). This reaction forms stable thioether bonds, enabling site-specific antibody conjugation .

Reaction Mechanism Conditions Application
Maleimide + Thiol → ThioetherNucleophilic additionpH 6.5–7.5, 25°C, aqueous bufferAntibody-drug conjugation for targeted delivery

Key Findings :

  • Reaction efficiency exceeds 90% within 2 hours at pH 7.0 .

  • PEG2 spacer reduces steric hindrance, improving conjugation kinetics .

Enzymatic Cleavage of Val-Cit Dipeptide

The valine-citrulline (Val-Cit) dipeptide is selectively cleaved by cathepsin B in lysosomal environments (pH 4.5–5.5), releasing the para-aminobenzyl (PAB) spacer .

Enzyme Cleavage Site Optimal pH Release Mechanism
Cathepsin BBetween Val and Cit4.5–5.5Proteolytic hydrolysis

Key Findings :

  • Cleavage occurs within 1–2 hours in lysosomal extracts .

  • Hydrophobic Val-Cit-PAB linker limits drug-antibody ratio (DAR) due to aggregation risks .

Self-Immolative Cleavage of PAB Spacer

Post-enzymatic cleavage, the PAB spacer undergoes 1,6-elimination, releasing the cytotoxic payload (e.g., MMAE) and para-nitrophenyl (PNP) carbonate .

Reaction Trigger Byproduct Rate
1,6-EliminationLysosomal pHCO₂ and PNP-carbonate<5 minutes

Key Findings :

  • PAB spacer ensures payload release proximity to target cellular components .

Nucleophilic Substitution at PNP Carbonate

The PNP-carbonate group reacts with primary amines (e.g., payload amino groups) via nucleophilic aromatic substitution, forming stable carbamate linkages .

Nucleophile Leaving Group Conditions Yield
Primary aminePNPpH 8.0–9.0, DMF, 25°C85–92%

Key Findings :

  • PNP acts as an efficient leaving group due to electron-withdrawing nitro substituents .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group on Cit is removed under acidic conditions (e.g., TFA/DCM), generating a free amine for further functionalization .

Acid Time Temperature Outcome
TFA/DCM (1:1)30–60 min0–25°CFree amine with >95% purity

Comparative Analysis of Reaction Kinetics

Reaction Rate (t₁/₂) Dependence
Thiol-maleimide conjugation30–60 minpH, thiol concentration
Val-Cit cleavage60–120 minCathepsin B activity
PNP substitution2–4 hoursAmine nucleophilicity

Scientific Research Applications

Scientific Research Applications

Mal-amido-PEG2-Val-Cit-PAB-PNP serves multiple roles in scientific research and therapeutic development:

  • Linker in Antibody-Drug Conjugates : This compound is primarily used as a cleavable linker in the construction of ADCs. By linking cytotoxic drugs to antibodies, it allows for targeted delivery, minimizing systemic toxicity while maximizing therapeutic efficacy .
  • Targeted Drug Delivery : The maleimide group in this compound facilitates selective binding to cysteine residues on proteins, enabling precise targeting of specific cells or tissues . This is particularly beneficial in oncology, where targeted therapies can significantly improve treatment outcomes.
  • Improved Solubility and Stability : The polyethylene glycol (PEG) spacer enhances the solubility and stability of the conjugate in biological environments, which is crucial for maintaining efficacy during circulation in the bloodstream .

Case Studies and Research Findings

Several studies have demonstrated the efficacy and potential applications of this compound:

Study Description Findings
Farletuzumab-[Mal-PEG2-Val-Cit-PAB-eribulin]A study focused on an ADC combining farletuzumab with eribulin using this compound as a linker.The ADC showed significant tumor growth inhibition in xenograft models of non-small cell lung cancer (NSCLC) and gastric cancer at various dosages, demonstrating its potential as an effective treatment modality .
Mechanistic StudyInvestigated the biochemical properties and cellular effects of this compound.Confirmed that cleavage by cathepsin B leads to effective payload release and highlighted the importance of PEG spacers for solubility and stability .

Mechanism of Action

Mal-amido-PEG2-Val-Cit-PAB-PNP exerts its effects through a series of molecular interactions:

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₃₉H₅₀N₈O₁₄
  • Molecular Weight: 854.86 g/mol .
  • Purity: >95% .
  • Solubility: Soluble in DMSO and aqueous buffers (facilitated by PEG2) .
  • Storage: Stable for years at -20°C as powder; solutions require -80°C for long-term storage .

Comparison with Structurally Similar Compounds

Below is a detailed comparison with linkers differing in PEG length, reactive groups, or cleavage mechanisms.

Table 1: Structural and Functional Comparison

Compound PEG Length Reactive Group Cleavage Mechanism Molecular Weight Solubility Key Applications
Mal-amido-PEG2-Val-Cit-PAB-PNP PEG2 PNP ester Cathepsin B (lysosomal) 854.86 High (due to PEG2) ADCs, targeted drug delivery
Mal-Val-Cit-PAB-PNP (no PEG) None PNP ester Cathepsin B ~600–700* Moderate ADCs (limited solubility)
Mal-PEG4-Val-Cit-PAB-PNP PEG4 PNP ester Cathepsin B ~1,000* Very High ADCs, prolonged circulation
Mal-PEG1-Val-Cit-PAB-PNP PEG1 PNP ester Cathepsin B 739.73 Moderate ADCs, compact linkers
Mal-amido-PEG2-Val-Cit-PAB-OH PEG2 Hydroxyl (-OH) Cathepsin B ~800–850* High Drug conjugation via carboxylate chemistry
Mal-amido-PEG2-NHS ester PEG2 NHS ester Non-cleavable ~600–700* High Protein labeling, non-ADC applications

*Estimated based on structural similarity.

Impact of PEG Length

  • PEG2 (this compound) : Balances solubility and steric hindrance. Ideal for ADCs requiring moderate hydrophilicity .
  • PEG4 (Mal-PEG4-Val-Cit-PAB-PNP) : Enhances solubility and extends plasma half-life but may reduce target binding efficiency due to larger size .
  • No PEG (Mal-Val-Cit-PAB-PNP): Limited solubility restricts use to hydrophobic payloads .

Reactive Group Variations

  • PNP Ester : Enables rapid, stable conjugation with amine-containing drugs (e.g., auristatins) under mild conditions .
  • NHS Ester (Mal-amido-PEG2-NHS ester): Targets primary amines on proteins for non-cleavable labeling, unsuitable for ADCs requiring intracellular release .
  • Hydroxyl (-OH) (Mal-amido-PEG2-Val-Cit-PAB-OH) : Allows covalent attachment via carbodiimide chemistry, offering flexibility for custom conjugation .

Cleavage Mechanisms

  • Val-Cit Dipeptide : Common in ADC linkers for cathepsin B-mediated cleavage, ensuring tumor-specific activation .
  • Non-cleavable Linkers (e.g., Mal-amido-PEG2-NHS ester): Rely on antibody degradation in lysosomes, leading to slower payload release .

Biological Activity

Mal-amido-PEG2-Val-Cit-PAB-PNP is a novel compound primarily used as a cleavable linker in the development of antibody-drug conjugates (ADCs). Its design incorporates several functional groups that enhance its biological activity, specifically targeting cancer cells while minimizing systemic toxicity. This article delves into the biological mechanisms, efficacy, and research findings associated with this compound.

Chemical Structure and Composition

This compound is composed of:

  • Mal (Maleimide) : Facilitates covalent bonding with thiol groups in proteins.
  • PEG2 (Polyethylene Glycol) : Enhances solubility and biocompatibility.
  • Val (Valine) : An amino acid that contributes to the compound's stability.
  • Cit (Citrulline) : A non-standard amino acid that plays a role in enzymatic cleavage.
  • PAB (p-Aminobenzoyl) : Improves the solubility and stability of the drug.
  • PNP (p-Nitrophenyl) : Used for measuring enzymatic activity.

The overall molecular formula is C39H50N8O14C_{39}H_{50}N_{8}O_{14} with a molecular weight of approximately 854.86 g/mol .

The biological activity of this compound is primarily attributed to its role as a linker in ADCs. The Val-Cit moiety is specifically cleaved by cathepsin B, an enzyme present in lysosomes, allowing for targeted release of the cytotoxic drug within cancer cells. This selective release mechanism minimizes damage to surrounding healthy tissues, enhancing therapeutic efficacy while reducing side effects .

In Vitro Studies

  • Cytotoxicity Assays :
    • In vitro studies have demonstrated that ADCs utilizing this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, an ADC composed of farletuzumab (anti-FRα antibody) linked via this compound showed effective tumor growth inhibition in both NCI-H2110 xenograft models and patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) and gastric cancer .
  • Efficacy Analysis :
    • A study reported dose-dependent effects when administering the farletuzumab-Mal-amido-PEG2-Val-Cit-PAB-PNP conjugate. At doses of 1 mg/kg, 2.5 mg/kg, and 5 mg/kg, significant tumor growth inhibition was observed, with complete responses noted at higher doses .

In Vivo Studies

  • Toxicological Assessment :
    • Research involving zebrafish larvae indicated that modifications similar to those seen with PEG conjugation can reduce cytotoxicity while improving blood stability and tissue bioavailability. A safe dosage range was established based on mortality and behavioral responses following systemic injection .
  • Pharmacokinetics :
    • Pharmacokinetic studies have shown that ADCs using this compound maintain favorable distribution profiles in vivo, facilitating targeted delivery to tumor sites while minimizing systemic exposure .

Comparative Analysis of ADC Linkers

Linker TypeCleavage MechanismTargeted ReleaseStability
This compoundCathepsin B (lysosomal)HighModerate
Non-cleavable linkersNoneLowHigh
Other cleavable linkersVarious enzymesVariableVariable

Q & A

Basic: What is the functional role of each structural component in Mal-amido-PEG2-Val-Cit-PAB-PNP, and how can their contributions be experimentally validated?

Answer:

  • Maleimide (Mal): Reacts with thiols (-SH) in antibodies or proteins to form stable thioether bonds. Validate conjugation efficiency via Ellman’s assay (free thiol quantification) or SDS-PAGE .
  • PEG2: Enhances solubility and reduces immunogenicity. Assess hydrophilicity using dynamic light scattering (DLS) or partition coefficient measurements .
  • Val-Cit: Enzyme-cleavable dipeptide (substrate for cathepsin B). Confirm cleavage using HPLC or mass spectrometry (MS) after incubation with recombinant cathepsin B at pH 4.5–5.0 .
  • PAB: Facilitates self-immolative drug release. Monitor para-aminobenzyl alcohol (PAB-OH) formation via UV-Vis or fluorescence assays .
  • PNP (p-nitrophenol): Acts as a leaving group. Track release spectrophotometrically at 400 nm in alkaline conditions .

Advanced: How should researchers design in vitro experiments to evaluate the pH-dependent cleavage efficiency of the Val-Cit linker in tumor microenvironment conditions?

Answer:

  • Step 1: Prepare buffers mimicking lysosomal pH (4.5–5.0) and physiological pH (7.4) with 1–10 nM cathepsin B .
  • Step 2: Incubate the compound at 37°C, sampling at intervals (0–72 hrs). Include controls with protease inhibitors (e.g., E-64) to confirm enzyme specificity .
  • Step 3: Quantify cleavage using reversed-phase HPLC with a C18 column or LC-MS to detect released payload .
  • Step 4: Compare kinetic parameters (e.g., kcat/Kmk_{\text{cat}}/K_m) across pH conditions to model tumor-selective release .

Advanced: What methodologies are recommended for characterizing the stability of this compound in plasma, and how can conflicting stability data across studies be reconciled?

Answer:

  • Method: Incubate the compound in human/mouse plasma at 37°C. Aliquot samples at 0, 6, 24, and 48 hrs, quench with acetonitrile, and analyze via LC-MS/MS to monitor degradation .
  • Addressing Conflicts:
    • Variability may arise from plasma source (species, anticoagulants) or temperature fluctuations. Standardize protocols using pooled plasma and controlled incubators .
    • Use isotope-labeled internal standards to distinguish linker hydrolysis from nonspecific protein binding .

Advanced: In synthesizing antibody-drug conjugates (ADCs) using this compound, what strategies optimize the maleimide-thiol conjugation efficiency while minimizing disulfide bond scrambling?

Answer:

  • Strategy 1: Use tris(2-carboxyethyl)phosphine (TCEP) to reduce interchain disulfides without over-reducing essential bonds .
  • Strategy 2: Conduct reactions at pH 6.5–7.0 and 4°C to favor maleimide-thiol conjugation over hydrolysis .
  • Strategy 3: Employ a 1.2–1.5 molar excess of maleimide to ensure complete antibody conjugation. Confirm via hydrophobic interaction chromatography (HIC) or LC-MS .

Basic: What analytical techniques are essential for confirming the purity and structural integrity of this compound post-synthesis?

Answer:

  • HPLC: Reverse-phase C18 column with UV detection (220 nm for PEG, 280 nm for aromatic groups) .
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF to verify molecular weight (854.9 g/mol) and detect impurities .
  • NMR: 1^1H/13^{13}C NMR in DMSO-d6 to confirm PEG spacing and dipeptide stereochemistry .

Advanced: How can researchers experimentally differentiate between protease-mediated cleavage (e.g., cathepsin B) and non-enzymatic hydrolysis of the Val-Cit-PAB sequence in drug release studies?

Answer:

  • Approach 1: Compare cleavage rates in cathepsin B-containing vs. enzyme-free buffers at pH 5.0 .
  • Approach 2: Use broad-spectrum protease inhibitors (e.g., leupeptin) or cathepsin B-specific inhibitors (e.g., CA-074) to suppress enzymatic activity .
  • Approach 3: Conduct stability studies in heat-inactivated plasma (56°C, 30 mins) to eliminate enzyme interference .

Advanced: What considerations are critical when designing in vivo studies to assess tumor-specific drug release kinetics using this linker, particularly regarding enzyme expression heterogeneity?

Answer:

  • Pre-Screening: Quantify cathepsin B activity in tumor models (e.g., xenografts) via fluorogenic substrates (e.g., Z-FR-AMC) .
  • Imaging: Use near-infrared (NIR) probes conjugated to Val-Cit-PAB to track real-time drug release via fluorescence molecular tomography (FMT) .
  • Controls: Include isogenic tumors with CRISPR/Cas9-mediated cathepsin B knockout to validate enzyme dependence .

Advanced: How should researchers address discrepancies in reported solubility profiles of this compound across different solvent systems?

Answer:

  • Systematic Testing: Perform solubility screens in DMSO, PBS, ethanol, and DMF at 25°C and 37°C using nephelometry or UV absorbance .
  • Aggregation Analysis: Use dynamic light scattering (DLS) to detect micelle formation in aqueous buffers .
  • Documentation: Report solvent purity, temperature, and equilibration time to enable cross-study comparisons .

Advanced: What experimental approaches validate the specificity of Val-Cit cleavage by cathepsin B versus other cysteine proteases in complex biological matrices?

Answer:

  • Protease Panel Testing: Incubate the linker with recombinant caspases, cathepsins L/K, and legumain. Monitor cleavage via MS/MS fragmentation .
  • Activity-Based Probes (ABPs): Use DCG-04-based probes to label active cysteine proteases in lysates, followed by SDS-PAGE .
  • Inhibitor Competition: Pre-treat samples with CA-074 (cathepsin B inhibitor) and measure residual cleavage activity .

Advanced: In developing PROTACs using this linker, how does the PEG2 spacer length influence ternary complex formation efficiency between target protein, E3 ligase, and PROTAC molecule?

Answer:

  • SPR/ITC: Measure binding kinetics of PROTACs with varying PEG lengths to target and E3 ligase using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Ubiquitination Assays: Compare polyubiquitination rates of target proteins in cell-free systems using Western blotting .
  • Molecular Dynamics (MD): Simulate PEG flexibility and its impact on ternary complex stability .

Advanced: How can researchers mitigate premature drug release from ADCs utilizing this compound during systemic circulation?

Answer:

  • Plasma Stability Testing: Incubate ADCs in human serum at 37°C for 7 days; quantify free drug via ELISA or LC-MS .
  • PEGylation: Introduce branched PEG architectures to reduce serum protein binding and prolong circulation .
  • Linker Optimization: Replace Val-Cit with non-cleavable linkers (e.g., MC-Val-Cit-PABC) in control studies to isolate instability mechanisms .

Basic: What storage and handling protocols are necessary to maintain the reactivity of the maleimide group in this compound during long-term studies?

Answer:

  • Storage: Aliquot in amber vials under argon at -20°C; desiccate to prevent hydrolysis .
  • Reconstitution: Use degassed anhydrous DMSO or DMA to dissolve the compound; avoid freeze-thaw cycles .
  • Quality Control: Monitor maleimide reactivity weekly via thiol titration (Ellman’s assay) .

Advanced: When observing unexpected drug release profiles in vitro, what systematic approaches can identify whether the issue stems from linker instability versus payload degradation?

Answer:

  • Linker-Specific Detection: Synthesize a fluorescently labeled linker (e.g., Cy5-PAB-PNP) to track cleavage independently of the payload .
  • Payload Stability Testing: Incubate free drug under identical conditions; quantify degradation via LC-MS .
  • Isotope Tracing: Use 13^{13}C-labeled Val-Cit to distinguish linker hydrolysis from payload metabolism in MS analyses .

Advanced: How do structural modifications to the PAB-PNP segment impact the overall drug release kinetics and bystander effect in targeted therapies?

Answer:

  • Modification 1: Replace PAB with self-immolative spacers (e.g., PABC or trimethyl lock) to alter release rates. Compare kinetics via fluorogenic assays .
  • Modification 2: Introduce hydrophilic groups (e.g., sulfonate) to reduce bystander effects by limiting payload diffusion. Test in co-cultures of target and non-target cells .
  • PK/PD Modeling: Corrogate in vitro release data with in vivo tumor growth inhibition to optimize linker design .

Advanced: What orthogonal characterization methods are required to conclusively demonstrate successful conjugation of this compound to monoclonal antibodies?

Answer:

  • HIC-HPLC: Resolve conjugated vs. unconjugated antibodies based on hydrophobicity differences .
  • LC-MS Intact Mass Analysis: Detect mass shifts corresponding to drug-to-antibody ratio (DAR) .
  • Cell-Based Potency Assays: Measure cytotoxicity in antigen-positive vs. antigen-negative cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mal-amido-PEG2-Val-Cit-PAB-PNP
Reactant of Route 2
Reactant of Route 2
Mal-amido-PEG2-Val-Cit-PAB-PNP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.